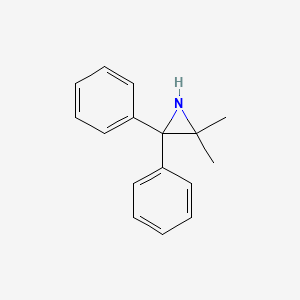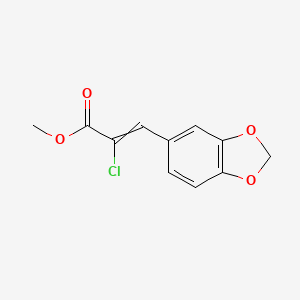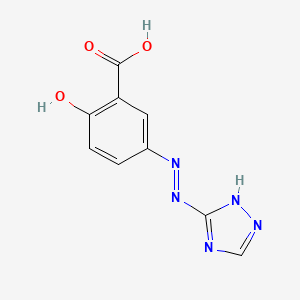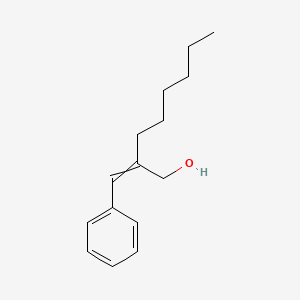
2-Benzylideneoctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylideneoctan-1-ol, also known as α-Amylcinnamic alcohol, is an organic compound with the molecular formula C14H20O. It is characterized by a benzylidene group attached to an octanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylideneoctan-1-ol typically involves the condensation of benzaldehyde with octanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzylideneoctan-1-ol undergoes various chemical reactions, including:
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-Benzylideneoctanol.
Substitution: Nitrobenzylideneoctanol, bromobenzylideneoctanol.
Wissenschaftliche Forschungsanwendungen
2-Benzylideneoctan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzylideneoctan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzylidene-1-heptanol
- 2-Benzylidene-1-decanol
- 2-Benzylidene-1-undecanol
Comparison: 2-Benzylideneoctan-1-ol is unique due to its specific chain length and the presence of the benzylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activities, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
53892-67-4 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2-benzylideneoctan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3 |
InChI-Schlüssel |
KTCAZEVYBWMPOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


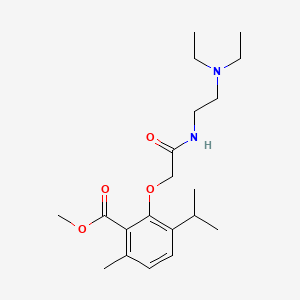
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
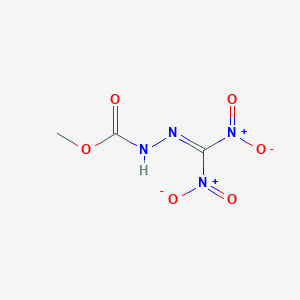
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
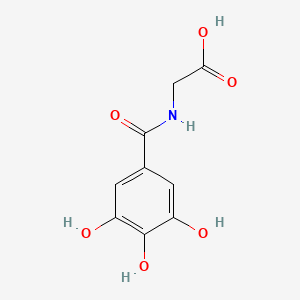
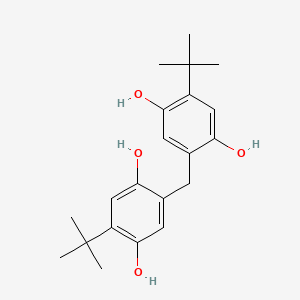
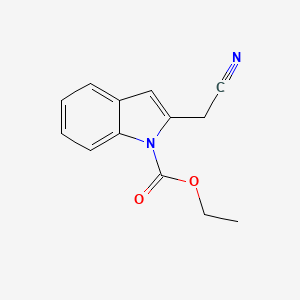

![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
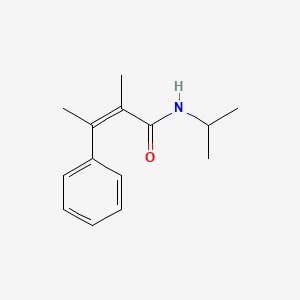
![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
